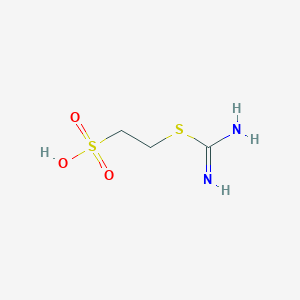

2-(Carbamimidoylthio)ethanesulfonic acid

Vue d'ensemble

Description

2-(Carbamimidoylthio)ethanesulfonic acid is a chemical compound that is an impurity of Mesna . Mesna is a medication used in those taking cyclophosphamide or ifosfamide to decrease the risk of bleeding from the bladder .

Molecular Structure Analysis

The molecular formula of 2-(Carbamimidoylthio)ethanesulfonic acid is C3H8N2O3S2 . It has a molecular weight of 184.24 g/mol .Applications De Recherche Scientifique

Pharmaceutical Intermediates

2-(Carbamimidoylthio)ethanesulfonic acid is used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of medications, particularly those that require sulfur-containing organic compounds as a structural component. This compound can be involved in the synthesis of various drugs, including analgesics, anesthetics, anti-addiction agents, and anti-inflammatory agents .

Chemical Biology

In chemical biology, this compound is utilized for conjugation chemistry, which involves linking two molecules together, often to create a new biologically active compound. It’s also used in peptide chemistry, where it can act as a protecting group or a linker during peptide synthesis .

Heterocyclic Building Blocks

2-(Carbamimidoylthio)ethanesulfonic acid serves as a building block for heterocyclic compounds. These are ring structures that contain at least one atom other than carbon and are fundamental in the development of many pharmaceuticals and agrochemicals .

Catalysis Chemistry

This compound finds applications in catalysis chemistry, where it may be used as a ligand or a catalyst promoter. It can enhance the rate of chemical reactions, making processes more efficient and cost-effective .

Synthetic Reagents

As a synthetic reagent, 2-(Carbamimidoylthio)ethanesulfonic acid is involved in various chemical reactions, including C-C bond formation and chelation. It can act as a base or nucleophile in organic synthesis .

Enzyme-Mediated Synthesis

In enzyme-mediated synthesis, this compound can be used to modify the environment around the enzyme to optimize reaction conditions or to protect certain functional groups during the reaction process .

Solid Supported Synthesis

This technique involves anchoring molecules onto solid supports for synthesis. 2-(Carbamimidoylthio)ethanesulfonic acid can be used as a linker or a protecting group in this context, facilitating the purification and isolation of the target compound .

Stains and Dyes

In the field of stains and dyes, 2-(Carbamimidoylthio)ethanesulfonic acid may be used in the synthesis of compounds that are further processed into dyes for various industrial applications, including textiles and biological staining .

Mécanisme D'action

Target of Action

The primary targets of 2-(Carbamimidoylthio)ethanesulfonic acid are Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus . These proteins play crucial roles in various biological processes, including cell signaling, immune response, and metabolic reactions .

Mode of Action

This interaction can alter the function of the target proteins, influencing the biological processes they are involved in .

Biochemical Pathways

These effects can have downstream impacts on various biological processes, including cell signaling, immune response, and metabolism .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 2-(Carbamimidoylthio)ethanesulfonic acid’s action are dependent on its interaction with its targets and the subsequent changes in their activity. These effects can influence various biological processes, potentially leading to changes in cellular function and overall organism health .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Carbamimidoylthio)ethanesulfonic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Understanding these factors is crucial for optimizing the use of the compound .

Propriétés

IUPAC Name |

2-carbamimidoylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWZZOUNJCHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885323 | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25985-57-3 | |

| Record name | 2-[(Aminoiminomethyl)thio]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25985-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025985573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-sulphonatoethyl)isothiouronium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CARBAMIMIDOYLSULFANYL)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q288RVR1N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)